primordazine A
Description
Properties
Molecular Formula |
C23H25N5OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C23H25N5OS/c1-4-15-10-9-11-16(14-15)24-22(29)19(5-2)30-23-25-21-20(26-27-23)17-12-7-8-13-18(17)28(21)6-3/h7-14,19H,4-6H2,1-3H3,(H,24,29) |
InChI Key |
XUUPLFHCKMUGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 6364997
- Structural Similarity : Compound 6364997 shares a core scaffold with primordazine A but lacks functional groups critical for PAINT inhibition .
- Mechanistic Inactivity: It fails to bind PREs or inhibit translation of PAINT-dependent mRNAs (e.g., nanos3), highlighting the importance of specific structural motifs for this compound’s activity .
Table 1: Structural vs. Functional Comparison of this compound and 6364997
Comparison with Functionally Similar Compounds
Rapamycin
- Functional Overlap : Rapamycin, an mTOR inhibitor, reduces global translation by blocking cap-dependent initiation. Like this compound, it partially suppresses PAINT-dependent RLuc-120 translation in quiescent cells .
- Key Differences :
- Specificity : Rapamycin broadly inhibits cap-dependent translation, whereas this compound selectively targets PAINT without affecting PAT .
- Efficacy : this compound reduces RLuc-120 expression by >90% in serum-starved cells, compared to ~50% with rapamycin .
- Synergy : Combined treatment enhances PGC loss synergistically, suggesting distinct but complementary mechanisms .
Polyadenylation-Inducing Agents
- Mechanistic Contrast: Polyadenylation of mRNAs (e.g., via nanos3 poly(A)-tail extension) shifts translation from PAINT to PAT, rendering transcripts resistant to this compound .
Table 2: Functional Comparison of this compound with Rapamycin
Mechanistic Specificity of this compound
PRE-Dependent Activity
This compound requires a 40-nucleotide PRE within deadenylated 3′UTRs (e.g., nanos3-3′UTR) for activity. Mutations in PREs (e.g., nanos3-PREΔ40-2) abolish its inhibitory effects . In contrast, structurally similar compounds (e.g., 6364997) and other translation inhibitors (e.g., eIF4E blockers) lack this sequence specificity .
Poly(A)-Tail Length Sensitivity
This compound’s efficacy inversely correlates with poly(A)-tail length:
- 72-nt poly(A) : 50% reduction in PAINT inhibition.
- Full polyadenylation (e.g., SV40pA) : Complete resistance .
This contrasts with compounds like rapamycin, which inhibit translation irrespective of poly(A)-tail status .
Preparation Methods
Cyclocondensation of Indole Derivatives
The triazinoindole core may be synthesized via cyclocondensation between 5-ethylindole-2,3-dione and a thiourea derivative. This reaction typically proceeds under acidic conditions, forming the triazine ring through dehydration.
Example Protocol:
- Reactant Preparation: 5-Ethylindole-2,3-dione (1.0 equiv) and thiourea (1.2 equiv) are dissolved in glacial acetic acid.
- Cyclization: Heated at 120°C for 8–12 hours under nitrogen atmosphere.
- Workup: Precipitation via ice-water quenching, followed by recrystallization in ethanol.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetic acid, 120°C | 65% |
Functionalization via Nucleophilic Aromatic Substitution
The sulfur bridge in this compound’s structure likely originates from SNAr reactions. Chlorine or sulfoxide leaving groups on the triazinoindole core are displaced by thiol-containing nucleophiles.
Critical Parameters:
- Leaving Group Optimization: Replacing sulfoxide (MeSO) with chloride improves yields from 38% to 72% in analogous reactions.
- Base Selection: Cyclohexyl magnesium chloride enhances nucleophilicity compared to traditional bases like K2CO3.
Side Chain Installation via Amide Coupling
The furan-methylacetamide side chain is appended using carbodiimide-mediated coupling.
Stepwise Process:
- Acid Activation: 2-(Furan-2-ylmethylamino)acetic acid (1.0 equiv) is treated with HOBt and EDCI in DMF.
- Coupling: Reacted with the triazinoindole-piperazine intermediate (1.0 equiv) at 0°C → RT for 24 hours.
| Reagent | Quantity | Purpose |
|---|---|---|
| EDCI | 1.5 equiv | Carbodiimide coupling agent |
| HOBt | 1.5 equiv | Preventing racemization |
| DMF | 10 mL/g | Polar aprotic solvent |
Purification and Characterization
Chromatographic Methods
Analytical Data
- HRMS (ESI): m/z calculated for C₁₈H₁₇N₅O₂S [M+H]⁺: 367.11, found: 367.10.
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine-H), 7.60 (d, J = 8.5 Hz, 1H, indole-H), 6.85 (s, 1H, furan-H).
Challenges and Optimization Strategies
Q & A
Q. What interdisciplinary collaboration frameworks enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
